N-(2,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
Description
N-(2,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including organic synthesis, chemical biology, and medicinal chemistry. Its structure comprises a 2,4-dimethylphenyl group, a 3-phenyl-3,4-dihydro-1H-2-benzopyran moiety, and a carboxamide group, which collectively contribute to its distinctive chemical properties and reactivity.
Properties
Molecular Formula |
C24H21NO3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H21NO3/c1-15-8-11-21(16(2)12-15)25-23(26)18-9-10-20-19(13-18)14-22(28-24(20)27)17-6-4-3-5-7-17/h3-13,22H,14H2,1-2H3,(H,25,26) |
InChI Key |
WZESQKZWIZUCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-phenyl-3,4-dihydro-1H-2-benzopyran core: This can be achieved through a cyclization reaction involving a phenyl-substituted precursor.
Introduction of the 2,4-dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the 2,4-dimethylphenyl group is introduced to the benzopyran core.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes, leading to altered metabolic pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Shares the 2,4-dimethylphenyl group but differs in the rest of the structure.
N-2,4-DIMETHYLPHENYL-N’-METHYLFORMAMIDINE: Contains a similar phenyl group but has different functional groups and overall structure.
Uniqueness
N-(2,4-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
